![molecular formula C10H6ClF3N2O3S B2925445 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1024253-22-2](/img/structure/B2925445.png)

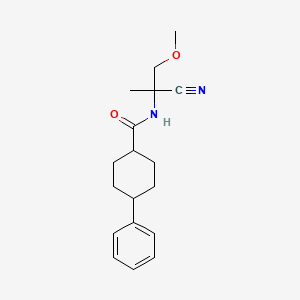

3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

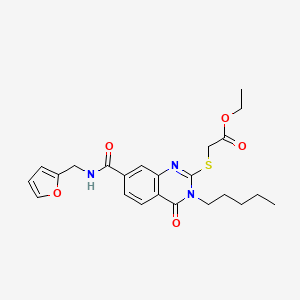

This compound is a derivative of 1,2,4-oxadiazole, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including the compound , often involves the reaction of an acid hydrazide with a carboxylic acid . The presence of a lone pair of electrons on the nitrogen atom of the acid hydrazide attacks the carbonyl carbon atom of the carboxylic acid, eliminating a water molecule to form a hydrazide derivative . This derivative then reacts with phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . This ring is attached to a sulfonylmethyl group and a trifluoromethyl group .Applications De Recherche Scientifique

Applications in Electrochemistry

- Fuel Cells Electrolytes : A novel series of Brønsted acid–base complexes prepared by combining derivatives of 1,3,4-oxadiazole with super strong acids showed high ionic conductivities. These complexes could serve as electrolytes for fuel cells under non-humidifying conditions, suggesting potential applications in enhancing fuel cell efficiency at elevated temperatures (Matsuoka et al., 2005).

Antimicrobial and Cytotoxic Activities

- Antimicrobial and Cytotoxic Properties : Sulfone-linked bis heterocycles, including oxadiazole derivatives, have been evaluated for antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds showed comparable antibacterial activity to established antimicrobials and exhibited cytotoxic activity on lung carcinoma cells (Muralikrishna et al., 2012).

Antiviral and Antibacterial Effects

- Antiviral Activity : Derivatives of thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid, demonstrated specific anti-tobacco mosaic virus activity, showcasing potential for agricultural virus control applications (Chen et al., 2010).

- Bacterial Wilt Inhibition : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant in vitro antibacterial activities against tobacco bacterial wilt, indicating their potential as bactericides for plant protection (Xu et al., 2012).

Proton Exchange Membranes for Fuel Cells

- Fuel Cell Membrane Materials : Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been developed for medium-high temperature fuel cell applications. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity (Xu et al., 2013).

Orientations Futures

Oxadiazole derivatives, including this compound, have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of this compound in various fields, including medicinal and pharmaceutical chemistry.

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-oxadiazole derivatives, such as 3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole, are often nucleic acids, enzymes, and globular proteins . These compounds have shown promising results in inhibiting various enzymes that contribute to cancer cell proliferation .

Mode of Action

The compound interacts with its targets by selectively binding to them, leading to the inhibition of growth factors, enzymes, and kinases . This interaction results in antiproliferative effects, thereby inhibiting the growth and spread of cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways involved in cell proliferation. It inhibits specific cancer biological targets, such as telomerase activity, histone deacetylase (HDAC), thymidylate synthase, and the thymidine phosphorylase enzyme . The inhibition of these enzymes disrupts the normal functioning of the cancer cells, leading to their death .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSCBDRNXVVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)

![2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2925372.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)